4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine
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Overview
Description
4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of anhydrous potassium carbonate (K₂CO₃) as a base . The reaction proceeds through a series of steps including condensation, cyclization, and nitration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Reduction: Amino-substituted pyrimidines.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound can also modulate cellular processes such as apoptosis, cell cycle progression, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
4-Chloro-6-(4-fluorophenyl)-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
736143-09-2 |
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Molecular Formula |
C10H5ClFN3O2 |
Molecular Weight |
253.62 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-5-nitropyrimidine |
InChI |
InChI=1S/C10H5ClFN3O2/c11-10-9(15(16)17)8(13-5-14-10)6-1-3-7(12)4-2-6/h1-5H |
InChI Key |
ZCBQINAQBCZYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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